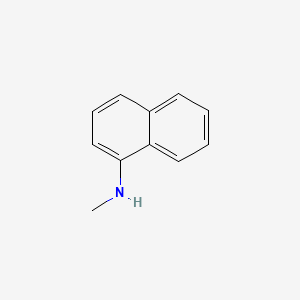

N-methylnaphthalen-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methylnaphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEYUWUEAXIBTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062262 |

Source

|

| Record name | 1-Naphthalenamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-68-4 |

Source

|

| Record name | N-Methyl-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2216-68-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl(1-naphthyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-1-NAPHTHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBT9LV0NVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-methylnaphthalen-1-amine chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of N-methylnaphthalen-1-amine and its Isomer N-methyl-1-naphthalenemethanamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of two closely related compounds often referred to as this compound. It is crucial to distinguish between N-methyl-1-naphthylamine and N-methyl-1-naphthalenemethanamine, as the placement of the methyl group significantly alters the molecule's characteristics. This document will address both compounds to ensure clarity and provide detailed information for research and development purposes.

Clarification of Nomenclature

The name "this compound" can be ambiguous. Depending on the context, it can refer to two distinct chemical structures:

-

N-methyl-1-naphthylamine (also known as this compound): In this molecule, a methyl group is attached to the nitrogen atom of 1-naphthylamine.

-

N-methyl-1-naphthalenemethanamine (also known as 1-(methylaminomethyl)naphthalene): In this isomer, a methylamino group is attached to a methyl substituent on the naphthalene ring.

This guide will present the properties and structure of both compounds separately to avoid confusion.

N-methyl-1-naphthylamine

N-methyl-1-naphthylamine is an aromatic amine derivative of naphthalene.

Chemical Structure

The structure of N-methyl-1-naphthylamine consists of a naphthalene ring system where an amino group at the 1-position is substituted with a methyl group.

Chemical Properties

The following table summarizes the key physicochemical properties of N-methyl-1-naphthylamine.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Melting Point | 174 °C | [1] |

| Boiling Point | 271.88 °C (rough estimate) | [1] |

| Density | 1.0595 g/cm³ (rough estimate) | [1] |

| pKa | 3.67 (at 27 °C) | [1] |

| CAS Number | 2216-68-4 | [1] |

N-methyl-1-naphthalenemethanamine

N-methyl-1-naphthalenemethanamine is a key intermediate in the synthesis of various compounds, including the antifungal drug Terbinafine.[3]

Chemical Structure

The structure of N-methyl-1-naphthalenemethanamine features a naphthalene ring with a methylaminomethyl group at the 1-position.

Chemical Properties

The following table summarizes the key physicochemical properties of N-methyl-1-naphthalenemethanamine.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N | [3][4] |

| Molecular Weight | 171.24 g/mol | [3][4] |

| Boiling Point | 287.9 ± 9.0 °C at 760 mmHg | [5] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| Flash Point | 146.6 ± 10.9 °C | [5] |

| pKa | 9.38 ± 0.10 (Predicted) | [3] |

| CAS Number | 14489-75-9 | [4][5] |

Experimental Protocols

Synthesis of N-methyl-1-naphthalenemethanamine

A common method for the synthesis of N-methyl-1-naphthalenemethanamine involves the hydrolysis of N-methyl-N-(1-naphthylmethyl)formamide.[3][6]

Protocol: Alkaline Hydrolysis of N-methyl-N-(1-naphthylmethyl)formamide [6]

-

Suspend the crude N-methyl-N-(1-naphthylmethyl)formamide in a 20% aqueous sodium hydroxide solution.

-

Heat the reaction mixture at 60-70°C for a period of 7 hours.

-

After cooling the reaction mixture to 25°C, extract the product with toluene.

-

The toluene layer is then extracted with 3N hydrochloric acid.

-

The aqueous layer is decolorized with activated carbon and then basified to a pH of 10.0 with a 20% aqueous sodium hydroxide solution.

-

The liberated free base is extracted with toluene.

-

The toluene is removed by distillation to yield the crude product.

-

Pure N-methyl-1-naphthalenemethanamine is obtained by high vacuum distillation.

An alternative route involves the reaction of 1-chloromethylnaphthalene with methylamine.[7]

Visualization of Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for the preparation of N-methyl-1-naphthalenemethanamine.

References

- 1. N-METHYL-N-1-NAPHTHYLAMINE | 2216-68-4 [chemicalbook.com]

- 2. 1stsci.com [1stsci.com]

- 3. 1-Methyl-aminomethyl naphthalene | 14489-75-9 [chemicalbook.com]

- 4. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Methyl-1-naphthylmethylamine | CAS#:14489-75-9 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of N-methylnaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-methylnaphthalen-1-amine, a key intermediate in the synthesis of various pharmaceuticals. The document details several common methodologies, including reductive amination, direct N-methylation, Buchwald-Hartwig amination, and the reduction of N-methylnaphthalene-1-carboxamide. Each method is presented with detailed experimental protocols, where available, and a comparative analysis of their quantitative data to aid researchers in selecting the most suitable route for their specific needs.

Comparative Overview of Synthetic Routes

The synthesis of this compound can be approached through various chemical strategies. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and the reaction conditions required. Below is a summary of the most common synthetic methods with their key reaction parameters.

| Synthesis Route | Starting Material(s) | Key Reagents & Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference(s) |

| Reductive Amination | 1-Naphthaldehyde, Methylamine | Sodium borohydride, Methanol | Room temperature, 1-3 h (imine formation); Ice bath (reduction) | High (General) | Not specified | [1] |

| Direct N-Methylation | Naphthalen-1-amine | Dimethyl sulfate, Sodium bicarbonate, Acetone | Reflux, 20 h | ~60-70 (General) | Not specified | [2] |

| Buchwald-Hartwig Amination | 1-Halonaphthalene, Methylamine | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XantPhos), Base (e.g., Cs2CO3), Toluene/Dioxane | 100-120 °C, 12-24 h | High (General) | Not specified | [3] |

| Reduction of Carboxamide | N-methylnaphthalene-1-carboxamide | Lithium aluminum hydride (LiAlH4), Tetrahydrofuran (THF) | Reflux | High (General) | Not specified | [4][5] |

Detailed Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes to this compound. These protocols are based on established literature and are intended to be a guide for laboratory synthesis.

Synthesis via Reductive Amination of 1-Naphthaldehyde

Reductive amination is a widely used method for the formation of amines from carbonyl compounds. This two-step, one-pot procedure involves the initial formation of an imine from 1-naphthaldehyde and methylamine, followed by its reduction to the corresponding secondary amine.

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve 1-naphthaldehyde (1 equivalent) and methylamine (1.1 equivalents, typically as a solution in a suitable solvent like methanol or THF) in methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate imine formation. The mixture is stirred at room temperature for 1-3 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).[1]

-

Reduction: After the formation of the imine, the reaction mixture is cooled in an ice bath. A reducing agent such as sodium borohydride (NaBH4) or the milder sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) is added portion-wise, ensuring the temperature is maintained below 20 °C.[1] The reaction is stirred until completion, which can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched by the careful addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or through acid-base extraction to yield pure this compound.[1]

Synthesis via Direct N-Methylation of Naphthalen-1-amine

Direct N-methylation of the primary amine, naphthalen-1-amine, offers a straightforward route to the desired product. However, careful control of the reaction conditions is necessary to minimize over-methylation to the tertiary amine.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, naphthalen-1-amine (1 equivalent) is dissolved in a suitable solvent such as acetone. A base, typically sodium bicarbonate (2 equivalents), is added to the solution.[2]

-

Addition of Methylating Agent: Dimethyl sulfate (2 equivalents), a common methylating agent, is added dropwise to the stirred suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic and should be handled with extreme care in a fume hood.[2]

-

Reaction and Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction is monitored by TLC. The reaction is typically continued for several hours (e.g., 20 hours) until the starting material is consumed.[2]

-

Work-up and Purification: After cooling to room temperature, the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, for instance by crystallization from a suitable solvent system like ethyl acetate/hexane, to afford this compound.[2]

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for coupling aryl halides with amines.

Experimental Protocol:

-

Reaction Setup: An oven-dried Schlenk tube is charged with a 1-halonaphthalene (e.g., 1-bromonaphthalene or 1-chloronaphthalene) (1.0 equivalent), a palladium source such as palladium(II) acetate (e.g., 2 mol%), a suitable phosphine ligand like XantPhos (e.g., 4 mol%), and a base, for example, cesium carbonate (1.4 equivalents) or sodium tert-butoxide (1.4 equivalents). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).[3]

-

Addition of Reagents: Methylamine (1.2 equivalents), often as a solution in an appropriate solvent, and anhydrous toluene or dioxane are added via syringe.[3]

-

Reaction: The Schlenk tube is sealed, and the reaction mixture is heated to 100-120 °C with vigorous stirring for 12-24 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.[3]

-

Work-up and Purification: The reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to give this compound.[3]

Synthesis via Reduction of N-methylnaphthalene-1-carboxamide

This route involves the preparation of the corresponding amide, N-methylnaphthalene-1-carboxamide, followed by its reduction to the target amine.

Experimental Protocol:

-

Amide Formation (not detailed): N-methylnaphthalene-1-carboxamide can be prepared from 1-naphthoyl chloride and methylamine, or from 1-naphthoic acid using standard amide coupling reagents.

-

Reduction of the Amide:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen), a suspension of lithium aluminum hydride (LiAlH4) (e.g., 1.5 equivalents) in anhydrous tetrahydrofuran (THF) is prepared.[4][5] Caution: LiAlH4 reacts violently with water and is pyrophoric. Handle with extreme care.

-

Addition of Amide: A solution of N-methylnaphthalene-1-carboxamide (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux.[4]

-

Reaction and Monitoring: After the addition is complete, the reaction mixture is refluxed for several hours until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: The reaction is cooled in an ice bath and the excess LiAlH4 is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).[6] The resulting granular precipitate is filtered off and washed with THF or ether. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or column chromatography.

-

Visualizing the Synthetic Workflow

To provide a clearer understanding of a typical synthetic process, the following diagram illustrates the workflow for the reductive amination of 1-naphthaldehyde.

Caption: Workflow for the synthesis of this compound via reductive amination.

This guide aims to provide a solid foundation for researchers and professionals engaged in the synthesis of this compound. The selection of the optimal synthetic route will be guided by the specific requirements of the research or development project. It is strongly recommended to consult the primary literature for the most detailed and up-to-date experimental procedures.

References

Physicochemical Properties of N-methylnaphthalen-1-amine (CAS 2216-68-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-methylnaphthalen-1-amine (CAS 2216-68-4). The information is compiled from various sources to support research, development, and safety assessments involving this compound. All quantitative data is presented in a clear, tabular format, and where available, experimental methodologies are detailed.

Core Physicochemical Properties

This compound is an aromatic amine with the molecular formula C₁₁H₁₁N.[1] It presents as a liquid, with a color ranging from purple to brown or red-brown.[2] Proper storage conditions are in a refrigerator at 4°C, protected from light.[3]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 157.21 g/mol | [4] |

| Melting Point | 174°C | [3][4] |

| Boiling Point | 271.88°C (at 760 mmHg) | [3] |

| Flash Point | 140.7 ± 14.2°C | [3] |

| Density | 1.0595 (estimate) | [4] |

| pKa | 3.67 (at 27°C) | [4] |

| Refractive Index | 1.6722 (estimate) | [4] |

| LogP | 2.88 | [5] |

Experimental Protocols & Methodologies

Determination of Purity and Identity

The purity of this compound is typically cited as ≥97%.[3] The identity and purity of this compound and related structures are often determined using chromatographic and spectroscopic methods.

A study on the selective mono-N-methylation of amines utilized Gas Chromatography (GC) and Gas-Chromatography Mass Spectrometry (GC-MS) for product analysis.[6] The following parameters were reported for the GC analysis of a reaction mixture containing a similar compound:

-

Instrument: Agilent 7890A Gas Chromatography

-

Column: Cross-linked capillary HP-5 column (30 m × 0.32 mm × 0.4 mm)

-

Detector: Flame Ionization Detector (FID)

-

Injector Temperature: 300°C

-

Detector Temperature: 300°C

-

Column Temperature Program: Start at 50°C (hold for 1.5 min), then ramp to 300°C at a rate of 15°C/min (hold for 3 min).[6]

High-Performance Liquid Chromatography (HPLC) is another common method for the analysis of this compound. A reverse-phase (RP) HPLC method with the following conditions has been described:

-

Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[5]

General Workflow for Boiling Point Determination (Capillary Method)

The boiling point of a liquid can be determined using the capillary method. The general workflow for this procedure is outlined below.

References

- 1. chemscene.com [chemscene.com]

- 2. 1-Methyl-aminomethyl naphthalene | 14489-75-9 [chemicalbook.com]

- 3. This compound | 2216-68-4 [sigmaaldrich.com]

- 4. N-METHYL-N-1-NAPHTHYLAMINE | 2216-68-4 [chemicalbook.com]

- 5. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Analysis of N-methylnaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-methylnaphthalen-1-amine (C₁₁H₁₁N, CAS: 2216-68-4). Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document combines theoretical predictions based on analogous compounds and general spectroscopic principles with established experimental protocols.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is crucial to note that the NMR and IR data are predictive, based on typical values for similar chemical environments, and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | m | 2H | Ar-H |

| ~7.2 - 7.6 | m | 5H | Ar-H |

| ~4.5 - 5.5 | br s | 1H | N-H |

| ~3.0 | s | 3H | N-CH₃ |

Note: The exact chemical shifts and multiplicities of the aromatic protons (Ar-H) can be complex due to spin-spin coupling and require detailed spectral analysis for precise assignment. The N-H proton signal is often broad and its chemical shift can vary with solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C (C-N) |

| ~134 | Ar-C (quaternary) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~126 | Ar-CH |

| ~125 | Ar-CH |

| ~124 | Ar-C (quaternary) |

| ~122 | Ar-CH |

| ~120 | Ar-CH |

| ~105 | Ar-CH |

| ~31 | N-CH₃ |

Note: The assignments for the aromatic carbons are approximate and would require 2D NMR techniques like HSQC and HMBC for definitive confirmation.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 | N-H stretch |

| 3050 - 3100 | Aromatic C-H stretch |

| 2800 - 3000 | Aliphatic C-H stretch |

| 1600, 1580, 1500 | Aromatic C=C stretch |

| ~1315 | C-N stretch |

| 770 - 810 | Aromatic C-H bend (out-of-plane) |

Note: As a secondary amine, a single, relatively sharp N-H stretching band is expected[1]. The C-N stretching vibration in aromatic amines typically appears in the 1335-1250 cm⁻¹ region[1].

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 157 | Molecular ion [M]⁺ |

| 142 | [M - CH₃]⁺ |

| 115 | [C₉H₇]⁺ (Naphthyl fragment) |

Note: The molecular weight of this compound (C₁₁H₁₁N) is 157.22 g/mol [2][3]. The mass spectrum is expected to show a prominent molecular ion peak at m/z 157. Fragmentation patterns would likely involve the loss of the methyl group.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that dissolves the sample well and has minimal overlapping signals with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Record the infrared spectrum of the prepared sample.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable technique. Electron Ionization (EI) is a common method that causes fragmentation, providing structural information. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to primarily observe the molecular ion.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Navigating N-Methyl-1-Naphthalenamine: A Technical Guide for Researchers

An In-depth Examination of N-methylnaphthalen-1-amine and N-methyl-1-(naphthalen-1-yl)methanamine for Drug Development Professionals, Scientists, and Researchers.

The query "N-methyl-1-naphthalenamine" can refer to two distinct chemical entities, a point of critical importance for precision in research and development. This technical guide elucidates the distinct properties, synthesis, and applications of both This compound and N-methyl-1-(naphthalen-1-yl)methanamine . This document provides a comprehensive overview to mitigate potential ambiguity and support advanced research applications.

Section 1: this compound

IUPAC Name: this compound[1]

Synonyms: 1-Methylaminonaphthalene, N-Methyl-1-naphthylamine, N-Methyl-alpha-naphthylamine[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 2216-68-4 | [2][3] |

| Molecular Formula | C11H11N | [2][3] |

| Molecular Weight | 157.21 g/mol | [1] |

| Boiling Point | 271.88°C (rough estimate) | [2] |

| Melting Point | 174°C | [2] |

| Density | 1.0595 (rough estimate) | [2] |

| pKa | 3.67 (at 27℃) | [2] |

| Appearance | Light brown to brown Liquid | [2] |

Experimental Protocols

Synthesis via Nucleophilic Substitution:

A primary method for the synthesis of this compound involves the nucleophilic substitution reaction between 1-chloromethylnaphthalene and methylamine under basic conditions.[4]

Optimized Protocol:

-

A solution of 1-chloromethylnaphthalene in toluene is prepared.

-

Methylamine is added in a 2.5:1 molar ratio to the alkyl halide.

-

The reaction is conducted at 60°C.

-

This method has been reported to achieve an 85% yield with less than 5% dialkylated byproduct.[4]

An alternative approach involves the use of 1-(bromomethyl)naphthalene, which exhibits higher reactivity, allowing for lower reaction temperatures (0–25°C) to minimize solvolysis.[4]

Synthesis via Phase-Transfer Catalysis:

Phase-transfer catalysis offers an efficient alternative to traditional alkylation.

-

A biphasic system of toluene and 40% aqueous methylamine is utilized.

-

Tetrabutylammonium bromide (TBAB) is employed as the phase-transfer catalyst.

-

The reaction of 1-(chloromethyl)naphthalene with aqueous methylamine is carried out at 70°C for 4 hours.

-

This method has been shown to achieve a 92% yield, with the catalyst facilitating the transfer of reactive intermediates to the organic phase, thereby minimizing hydrolysis.[4]

Logical Relationship of Synthesis

Caption: Synthetic routes to this compound.

Section 2: N-methyl-1-(naphthalen-1-yl)methanamine

IUPAC Name: N-methyl-1-(naphthalen-1-yl)methanamine[5]

Synonyms: N-Methyl-1-naphthylmethylamine, 1-(Methylaminomethyl)naphthalene, N-Methyl-1-naphthalenemethanamine[6]

Physicochemical Properties

A summary of the key physicochemical properties of N-methyl-1-(naphthalen-1-yl)methanamine is presented in the table below.

| Property | Value | Source |

| CAS Number | 14489-75-9 | [5][6] |

| Molecular Formula | C12H13N | [6][7] |

| Molecular Weight | 171.24 g/mol | [5][6] |

| Boiling Point | 287.9±9.0 °C at 760 mmHg | [7] |

| Melting Point | 189.5-190 °C | [6][8] |

| Density | 1.0±0.1 g/cm³ | [7] |

| Flash Point | 146.6±10.9 °C | [6][7] |

| Appearance | Yellow Oil / Clear liquid | [6] |

Experimental Protocols

Synthesis from 1-Chloromethylnaphthalene:

An improved and impurity-free process for the preparation of N-methyl-1-naphthalenemethanamine has been developed, which is a key intermediate in the synthesis of the antifungal drug Terbinafine.[9]

Two-Step Synthesis Protocol:

-

Formation of N-methyl-N-(1-naphthylmethyl)-formamide: N-methylformamide is reacted with a strong base (e.g., sodium hydride) in a non-polar solvent to form its anion. This is followed by a reaction with 1-chloromethylnaphthalene.[9] A solution of 1-chloromethylnaphthalene in toluene is slowly added to the reaction mixture and maintained at 40-45°C for 1 hour before being quenched with water. The product is then extracted with toluene.[9]

-

Hydrolysis to N-methyl-1-naphthalenemethanamine: The crude N-methyl-N-(1-naphthylmethyl)-formamide is hydrolyzed using either an acid or a base.

-

Base Hydrolysis: The formamide derivative is suspended in 20% aqueous sodium hydroxide and heated at 60-70°C for 7 hours. The reaction mixture is then cooled, and the product is extracted with toluene.[6]

-

Acid Hydrolysis: The formamide derivative is suspended in 10% aqueous sulfuric acid and heated to reflux for 4 hours. After cooling, the mixture is extracted with toluene.[6]

-

-

Purification: The crude product is purified by acid/base treatment followed by extraction and distillation under high vacuum to yield pure N-methyl-1-naphthalenemethanamine.[9][10]

This process is advantageous as it is economical, scalable, and avoids the formation of tertiary amine impurities.[9]

Experimental Workflow

Caption: Workflow for the synthesis of N-methyl-1-(naphthalen-1-yl)methanamine.

Applications in Drug Development

N-methyl-1-(naphthalen-1-yl)methanamine is a crucial intermediate in the synthesis of the allylamine antifungal agent, Terbinafine. It is also used in the preparation of Naftifine.[11] The antimicrobial and antifungal properties of naphthalene derivatives are well-documented, making this class of compounds a significant area of research in medicinal chemistry.[10][12] The presence of the naphthalene moiety is common in compounds exhibiting a wide range of biological activities.[12]

References

- 1. N-Methyl-1-naphthylamine | C11H11N | CID 16667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-METHYL-N-1-NAPHTHYLAMINE | 2216-68-4 [chemicalbook.com]

- 3. 1stsci.com [1stsci.com]

- 4. Buy this compound (EVT-305754) | 2216-68-4 [evitachem.com]

- 5. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. N-Methyl-1-naphthylmethylamine | CAS#:14489-75-9 | Chemsrc [chemsrc.com]

- 8. 1-Methyl-aminomethyl naphthalene | 14489-75-9 [chemicalbook.com]

- 9. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide on the Solubility and Stability of N-methylnaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview based on publicly available data and predictive models. Specific quantitative solubility and stability data for N-methylnaphthalen-1-amine (CAS 2216-68-4) is limited. The experimental protocols described are generalized standard procedures and should be adapted and validated for specific laboratory conditions and research purposes.

Introduction

This compound is an aromatic amine derivative of naphthalene. Its physicochemical properties, particularly solubility and stability, are critical parameters for its application in research and development, including chemical synthesis and potentially as a scaffold in drug discovery. This guide summarizes the available data, provides predicted values for key properties, and outlines standard experimental protocols for their determination.

Physicochemical Properties

This compound is a liquid at room temperature[1]. Available physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N | [2][3] |

| Molecular Weight | 157.21 g/mol | [2][3] |

| CAS Number | 2216-68-4 | [2] |

| Appearance | Liquid | [1] |

| Boiling Point | 271.88 °C at 760 mmHg | [1] |

| Melting Point | 174 °C | [1] |

| pKa | 3.67 (at 27°C) | [2] |

| LogP (Predicted) | 2.88 | [3] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [3] |

Solubility Profile

Predicted Solubility:

-

Water: Low solubility is expected due to the large, hydrophobic naphthalene ring. The amine group may provide slight aqueous solubility, which would be pH-dependent.

-

Organic Solvents: It is expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[4][5]

Objective: To determine the saturation concentration of this compound in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific temperature.

Materials:

-

This compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.[6] The goal is to create a saturated solution with undissolved solute present.

-

Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[5]

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[4][6]

-

After equilibration, allow the samples to stand, and then centrifuge to separate the undissolved solid from the saturated solution.[4]

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method like HPLC-UV or LC-MS.[4]

-

The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.

Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of a chemical compound is its ability to resist chemical change or degradation under various environmental conditions.[7] For drug development, stability is assessed through forced degradation (stress testing) and long-term stability studies according to ICH guidelines.[8][9][10]

Structural Considerations for Stability:

-

Oxidative Stability: The amine group and the electron-rich naphthalene ring may be susceptible to oxidation.

-

Photostability: Aromatic systems can be sensitive to degradation upon exposure to light.[8]

-

pH Stability: The secondary amine is a basic center, and its reactivity can be influenced by pH.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways.[8][11]

Objective: To evaluate the stability of this compound under various stress conditions.

Stress Conditions (as per ICH guidelines): [9][12]

-

Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.[13]

-

Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.[13]

-

Oxidation: 3% H₂O₂ at room temperature.[10]

-

Thermal Degradation: Heating the solid compound at an elevated temperature (e.g., 10°C above accelerated stability testing temperatures).[12]

-

Photolytic Degradation: Exposing the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

Procedure:

-

Prepare solutions of this compound in the respective stress media (acid, base, water for hydrolysis; with H₂O₂ for oxidation).

-

For thermal and photolytic studies, expose the solid compound to the stress conditions.

-

Maintain the samples under the specified conditions for a predetermined duration.

-

At various time points, withdraw samples. For hydrolytic studies, neutralize the samples before analysis.

-

Analyze the stressed samples using a stability-indicating analytical method (typically HPLC with a photodiode array or mass spectrometry detector) to separate the parent compound from any degradation products.

-

Characterize the degradation products to understand the degradation pathways.

Workflow for Forced Degradation Studies.

Conclusion

While specific quantitative data for this compound is sparse, its structural features suggest low aqueous solubility and potential susceptibility to oxidative and photolytic degradation. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the precise solubility and stability profiles of this compound. Such data is indispensable for ensuring the reliability of experimental results and for advancing its potential applications in chemical and pharmaceutical development.

References

- 1. This compound | 2216-68-4 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. fdaghana.gov.gh [fdaghana.gov.gh]

- 8. acdlabs.com [acdlabs.com]

- 9. nelsonlabs.com [nelsonlabs.com]

- 10. rjptonline.org [rjptonline.org]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to N-methylnaphthalen-1-amine and Its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current state of knowledge on N-methylnaphthalen-1-amine and its analogs, focusing on their synthesis, chemical properties, and diverse biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential of this class of compounds.

Introduction to this compound and Its Analogs

This compound is a bicyclic aromatic amine that serves as a versatile scaffold in medicinal chemistry. Its structural analogs, derived from modifications of the naphthalene ring, the amine substituent, or both, have exhibited a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The naphthalene core provides a rigid framework that can be strategically functionalized to modulate physicochemical properties and target interactions. This guide explores the synthesis, structure-activity relationships (SAR), and mechanisms of action of these promising compounds.

Synthesis of this compound and Its Analogs

A common synthetic route to this compound involves the reaction of 1-naphthylamine with a methylating agent. A variety of analogs can be synthesized by employing substituted naphthalenes or different alkylating or arylating agents.

General Synthetic Scheme

A representative synthesis of N-aryl and N-alkyl naphthalen-1-amine analogs is depicted below. This typically involves the reaction of a substituted or unsubstituted 1-naphthylamine with an appropriate aldehyde to form a Schiff base, followed by reduction to the corresponding secondary amine.

Biological Activities and Quantitative Data

This compound analogs have demonstrated a remarkable diversity of biological activities. The following sections summarize the key findings and present the available quantitative data in a structured format.

Antimicrobial and Antifungal Activity

Several analogs of this compound have been investigated for their efficacy against various bacterial and fungal strains. The allylamine class of antifungals, which includes the naphthalene-containing drug terbinafine, acts by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.

| Compound/Analog | Target Organism | Activity Type | Value | Reference |

| N-(pyridinylmethyl)-naphthalen-1-amines | Various human opportunistic pathogenic fungi | MIC | 25-32 µg/mL | [1] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | MIC | 10 µg/mL | [2] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | MIC | 100 µg/mL | [2] |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | MIC | 400 µg/mL | [3] |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | MIC | 400 µg/mL | [3] |

Anticancer Activity

The anticancer potential of this compound analogs has been explored against various human cancer cell lines. The proposed mechanisms of action include the inhibition of tubulin polymerization and the induction of apoptosis.

| Compound/Analog | Cell Line | Activity Type | Value | Reference |

| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines | MCF-7 (Breast) | IC50 | < 10 µg/mL | [1] |

| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines | H-460 (Non-small cell lung) | IC50 | < 10 µg/mL | [1] |

| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines | SF-268 (Central nervous system) | IC50 | < 10 µg/mL | [1] |

| Naphthalene-enamide analog 5f | Huh-7 (Hepatocellular carcinoma) | IC50 | 2.62 µM | [4][5] |

| Naphthalene-enamide analog 5g | Huh-7 (Hepatocellular carcinoma) | IC50 | 3.37 µM | [4][5] |

| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | IC50 | 0.48 µM | [6] |

| Thiazole-naphthalene derivative 5b | A549 (Lung) | IC50 | 0.97 µM | [6] |

| Sulphonamide derivative 5c | MCF-7 (Breast) | IC50 | 0.51 µM | [7] |

| Sulphonamide derivative 5c | A549 (Lung) | IC50 | 0.33 µM | [7] |

Anti-inflammatory Activity

Certain naphthalene derivatives have shown promise as anti-inflammatory agents. One study reported the inhibitory effect of a naphthalene derivative on L-type Ca2+ currents, which can play a role in inflammatory processes.

| Compound/Analog | Assay | Target/Mediator | Activity | Reference |

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Whole-cell patch-clamp | L-type Ca2+ current (ICa,L) | IC50: 0.8 µM | [8] |

Experimental Protocols

This section provides representative, detailed methodologies for key experiments cited in the literature. These protocols are intended as a guide and may require optimization for specific analogs and experimental conditions.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of this compound analogs on cancer cell lines.[9][10][11]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, Huh-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

Test compound (this compound analog) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This protocol outlines a standard method for assessing the antimicrobial activity of this compound analogs.[12][13][14][15][16]

Objective: To determine the susceptibility of a microorganism to a test compound by measuring the zone of inhibition.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

-

Sterile Petri dishes

-

Sterile filter paper discs (6 mm diameter)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic or antifungal) and negative control (solvent)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plate using a sterile swab.

-

Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the agar surface. Also, place positive and negative control discs.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

-

Data Interpretation: The diameter of the zone of inhibition is indicative of the antimicrobial activity of the compound.

In Vitro Tubulin Polymerization Assay

This protocol is used to assess the ability of this compound analogs to inhibit the polymerization of tubulin, a key mechanism for some anticancer agents.[6][7][17]

Objective: To quantify the inhibitory effect of a test compound on tubulin polymerization.

Materials:

-

Purified tubulin (>99%)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Test compound dissolved in DMSO

-

Positive control (e.g., colchicine) and negative control (DMSO)

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reaction Setup: In a pre-chilled 96-well plate, add the polymerization buffer, GTP, and the test compound or controls.

-

Initiation of Polymerization: Add the purified tubulin to each well to initiate the reaction.

-

Monitoring Polymerization: Immediately place the plate in the microplate reader pre-warmed to 37°C and monitor the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Data Analysis: Plot the absorbance as a function of time. The inhibitory activity of the compound can be determined by comparing the polymerization curves of the treated samples to the control. The IC50 value can be calculated from the dose-response curve.

Signaling Pathways

The biological activities of this compound and its analogs are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Allylamine antifungals, which share a structural relationship with some this compound analogs, exert their effect by inhibiting squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1][18][19][20][21] This leads to the accumulation of toxic squalene and a depletion of ergosterol, which is essential for fungal cell membrane integrity.

Anticancer and Anti-inflammatory Signaling Pathways

The anticancer and anti-inflammatory effects of various chemical compounds are often mediated through the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB. While the direct interaction of this compound analogs with specific components of these pathways requires further investigation, these pathways represent plausible targets.

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation and immunity. Its inhibition is a key strategy for the development of anti-inflammatory drugs.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with a broad spectrum of biological activities. The data summarized in this guide highlight their potential as leads for the development of new antimicrobial, antifungal, anticancer, and anti-inflammatory agents. Future research should focus on synthesizing and screening a wider range of analogs to establish more comprehensive structure-activity relationships. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds. The development of more potent and selective analogs, coupled with a deeper understanding of their mechanisms of action, will be crucial for translating the therapeutic potential of this chemical scaffold into clinical applications.

References

- 1. nbinno.com [nbinno.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB - Wikipedia [en.wikipedia.org]

- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]

- 11. atcc.org [atcc.org]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Characterization of Advanced Materials for Bioengineering Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. studysmarter.co.uk [studysmarter.co.uk]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens [mdpi.com]

- 21. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of N-methylnaphthalen-1-amine

This technical guide provides an analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for N-methylnaphthalen-1-amine. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics of the molecule, supported by established NMR prediction principles. It also includes a detailed, generalized experimental protocol for the acquisition of such NMR data.

Introduction to NMR Prediction

Predicting ¹H and ¹³C NMR spectra is a crucial step in chemical structure elucidation and verification. Modern prediction software employs a variety of sophisticated methods to calculate chemical shifts and coupling constants with high accuracy. These methods include:

-

Empirical-Based Approaches: These rely on extensive databases of experimentally determined NMR data. Algorithms such as the Hierarchical Organisation of Spherical Environments (HOSE) code are used to identify substructures within the query molecule and match them to known data.

-

Machine Learning and AI: Advanced algorithms, including neural networks, are trained on vast datasets of molecular structures and their corresponding NMR spectra to predict chemical shifts with increasing precision.[1][2]

-

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can compute NMR shielding tensors from first principles, providing highly accurate predictions, albeit at a greater computational cost.

Several software packages, such as Mnova NMRPredict and ACD/NMR Predictors, integrate these methods to provide ensemble predictions that are often more accurate than any single method alone.[1][2][3]

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of structurally similar compounds and established substituent effects on the naphthalene ring system. The exact chemical shifts can vary depending on the solvent and the prediction software used.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.20 - 7.30 | Doublet (d) | ~8.5 |

| H-3 | 7.40 - 7.50 | Triplet (t) | ~7.8 |

| H-4 | 7.80 - 7.90 | Doublet (d) | ~8.2 |

| H-5 | 7.45 - 7.55 | Doublet (d) | ~8.3 |

| H-6 | 7.35 - 7.45 | Multiplet (m) | - |

| H-7 | 7.35 - 7.45 | Multiplet (m) | - |

| H-8 | 8.00 - 8.10 | Doublet (d) | ~8.0 |

| N-H | 4.50 - 5.50 | Broad Singlet (br s) | - |

| N-CH₃ | 3.00 - 3.10 | Singlet (s) | - |

Note: The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR chemical shifts for this compound are presented below. The N-methylamino group strongly influences the chemical shifts of the carbon atoms in the substituted ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145.0 - 148.0 |

| C-2 | 118.0 - 121.0 |

| C-3 | 125.0 - 128.0 |

| C-4 | 122.0 - 125.0 |

| C-4a | 134.0 - 137.0 |

| C-5 | 128.0 - 131.0 |

| C-6 | 124.0 - 127.0 |

| C-7 | 126.0 - 129.0 |

| C-8 | 120.0 - 123.0 |

| C-8a | 123.0 - 126.0 |

| N-CH₃ | 30.0 - 33.0 |

Visualizing NMR Prediction and Experimental Workflows

The following diagrams illustrate the logical and experimental workflows associated with NMR spectroscopy.

Caption: Logical workflow for NMR spectra prediction.

Caption: Generalized workflow for experimental NMR.

Detailed Experimental Protocol for NMR Spectroscopy

This section provides a standard operating procedure for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

5.1. Materials and Equipment

-

Analyte: this compound (5-10 mg for ¹H, 15-25 mg for ¹³C)

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), typically with 0.03% Tetramethylsilane (TMS) as an internal standard.

-

Equipment: High-quality 5 mm NMR tubes, volumetric flasks, pipettes, vortex mixer, and an NMR spectrometer (e.g., 400 MHz or higher).

5.2. Sample Preparation

-

Accurately weigh the required amount of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS to the vial.

-

Ensure the sample is fully dissolved. Use a vortex mixer if necessary.

-

Transfer the solution into a 5 mm NMR tube. The liquid column should be approximately 4-5 cm high.

-

Cap the NMR tube securely.

5.3. NMR Spectrometer Setup and Calibration

-

Insert the NMR tube into the spinner turbine and adjust its position for optimal homogeneity.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, which is indicated by a sharp and symmetrical lock signal. This process minimizes magnetic field inhomogeneities, leading to sharper spectral lines.

5.4. Data Acquisition

-

¹H NMR Spectrum:

-

Load a standard one-pulse ¹H acquisition experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

-

Set the number of scans (e.g., 8 to 16 scans) and a relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID) data.

-

-

¹³C NMR Spectrum:

-

Load a standard proton-decoupled ¹³C acquisition experiment (e.g., zgpg30).

-

Set the spectral width to encompass the expected carbon chemical shift range (e.g., 0 to 200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the isotope (e.g., 1024 scans or more).

-

Set an appropriate relaxation delay (e.g., 2 seconds).

-

Acquire the FID data.

-

5.5. Data Processing and Analysis

-

Apply an exponential window function to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the time-domain FID signal into the frequency-domain NMR spectrum.

-

Apply phase correction (zero-order and first-order) to ensure all peaks are in the absorptive phase.

-

Perform baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Identify the chemical shifts, multiplicities, and coupling constants for all signals.

-

Compare the experimental data with the predicted spectra for structure confirmation.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-methylnaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for N-methylnaphthalen-1-amine (CAS No. 2216-68-4), a key intermediate in various synthetic pathways. Adherence to rigorous safety protocols is paramount when working with this compound to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines the known hazards, provides detailed handling and storage procedures, and offers guidance on emergency response.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁N | [1][2][3] |

| Molecular Weight | 157.21 g/mol | [1][3] |

| CAS Number | 2216-68-4 | [1][4][5] |

| Appearance | Liquid | |

| Boiling Point | 271.88 °C at 760 mmHg | |

| Melting Point | 174 °C | |

| Flash Point | 140.7 ± 14.2 °C | |

| pKa | 3.67 (at 27 °C) | [1] |

| Storage Temperature | 4 °C, protect from light | [3] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table details its GHS hazard statements, which are crucial for risk assessment and the implementation of appropriate safety measures.

| Hazard Class | GHS Hazard Statement | Source(s) |

| Acute toxicity, Oral | H302: Harmful if swallowed | [5] |

| Skin corrosion/irritation | H315: Causes skin irritation | |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Signal Word: Warning[3]

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure and maintain the stability of this compound.

Personal Protective Equipment (PPE)

A systematic approach to PPE selection is essential. The following workflow diagram illustrates the decision-making process for ensuring adequate protection.

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[5]

-

Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.

Storage Conditions

-

Container: Keep the container tightly closed in a dry place.

-

Temperature: Store at 4°C and protect from light.[3]

-

Incompatibilities: Store away from strong oxidizing agents.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial. The following logical diagram outlines the recommended emergency response steps.

Section 5: Toxicological Information and Experimental Context

Studies on related compounds like 1- and 2-methylnaphthalene indicate that the primary target organs for toxicity are the respiratory tract and the liver.[6] Metabolism of methylnaphthalenes can occur through oxidation of the methyl group or ring epoxidation, with the latter being a key step in cytotoxicity.[7] It is important to note that female mice have shown greater susceptibility to the acute cytotoxic effects of naphthalene than males.[8]

Chronic feeding studies in mice with 1-methylnaphthalene showed an increased incidence of bronchiolar/alveolar adenomas in male animals, though this effect was not concentration-dependent.[8] However, the overall oncogenic potential of methylnaphthalenes appears to be less than that of naphthalene.[8]

Experimental Protocols:

Detailed, step-by-step experimental methodologies from primary research literature specifically for this compound safety and toxicology were not identified in the conducted search of publicly available scientific databases. Researchers should consult specialized toxicology resources and conduct a thorough literature review for the most current and specific experimental data before use. The general toxicological profile of methylnaphthalenes suggests that studies investigating the safety of this compound would likely involve:

-

In vitro cytotoxicity assays: Using relevant cell lines (e.g., hepatocytes, lung epithelial cells) to determine the concentration-dependent toxicity.

-

In vivo animal studies: To assess acute and chronic toxicity, identify target organs, and determine LD50 values. These studies would likely involve administration via oral gavage, inhalation, or dermal application, followed by histopathological examination of key organs.

-

Metabolism studies: Utilizing techniques such as mass spectrometry to identify metabolites in urine and plasma, and to elucidate the metabolic pathways.

Section 6: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste generators must consult with their institution's environmental health and safety department to ensure proper classification and disposal of chemical waste.

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any new or modified procedure involving this compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1stsci.com [1stsci.com]

- 3. chemscene.com [chemscene.com]

- 4. N-METHYL-N-1-NAPHTHYLAMINE | 2216-68-4 [chemicalbook.com]

- 5. keyorganics.net [keyorganics.net]

- 6. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N-methylnaphthalen-1-amine as a Fluorescent Probe in Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the application of N-methylnaphthalen-1-amine as a fluorescent probe in biological imaging is limited in the current scientific literature. The following application notes and protocols are based on the well-documented properties and applications of its structural analog, N-phenyl-1-naphthylamine (NPN). These guidelines are provided as a predictive framework for research purposes, and validation for this compound is strongly recommended. The addition of a methyl group to the amine nitrogen is hypothesized to subtly alter its photophysical properties, potentially influencing its binding characteristics and cellular uptake.[1]

Introduction

N-aryl-naphthalenamine derivatives are a class of environmentally sensitive fluorophores valuable in biological research. These probes exhibit weak fluorescence in aqueous environments, with a significant increase in quantum yield upon binding to hydrophobic regions, such as lipid bilayers of cell membranes or hydrophobic pockets within proteins. This solvatochromic behavior makes them powerful tools for investigating membrane integrity, permeability, and protein-ligand interactions. This compound, as a derivative of this class, is predicted to share these characteristics, offering a versatile tool for cellular imaging and analysis.

Predicted Photophysical Properties

The photophysical properties of this compound are expected to be influenced by the N-methylation compared to its parent amine. Based on trends observed in similar aromatic compounds, the following changes are predicted:

| Photophysical Property | Predicted Characteristic for this compound | Rationale |

| Absorption Maximum (λabs) | Red-shifted compared to non-methylated analog | Increased electron-donating ability of the tertiary amine and altered molecular conformation. |

| Emission Maximum (λem) | Red-shifted compared to non-methylated analog | Enhanced intramolecular charge transfer (ICT) character and stabilization of the excited state. |

| Stokes Shift | Larger than non-methylated analog | Greater difference in geometry and electronic distribution between the ground and excited states. |

| Fluorescence Quantum Yield (Φf) | Higher than non-methylated analog | Restriction of non-radiative decay pathways due to the more twisted molecular structure induced by the methyl group. |

| Fluorescence Lifetime (τf) | Longer than non-methylated analog | A decrease in non-radiative decay rates leads to a longer-lived excited state. |

This table presents predicted trends and should be experimentally verified.

For the parent compound, N-phenyl-1-naphthylamine (NPN), the following photophysical properties have been reported:

| Property | Value |

| Excitation Maximum (λex) | ~337 - 355 nm |

| Emission Maximum (λem) | ~405 - 420 nm |

| Dissociation Constant (Kd) for OBP | 1.67 µM |

Applications in Biological Imaging

Based on the properties of NPN, this compound is a promising candidate for the following applications:

-

Assessment of Bacterial Membrane Permeability: The probe's fluorescence is quenched in aqueous environments but increases significantly upon partitioning into the hydrophobic lipid bilayer of bacterial membranes. This property can be exploited to assess the integrity of the outer and inner membranes of bacteria, particularly in studies involving antimicrobial agents that target the cell envelope. An increase in fluorescence intensity would indicate membrane disruption.

-

Probing Hydrophobic Pockets in Proteins: The probe can be used to study protein conformation and binding events. When a ligand displaces the probe from a hydrophobic binding pocket of a protein, a decrease in fluorescence intensity is observed. This is particularly useful in drug discovery for screening compounds that bind to specific protein targets.

-

Visualization of Lipid Rafts: The sensitivity of the probe to the polarity of the membrane makes it a potential tool for visualizing lipid rafts, which are ordered membrane microdomains enriched in cholesterol and sphingolipids.

-